N-Caffeoyl-4-aminobutyric acid

Vue d'ensemble

Description

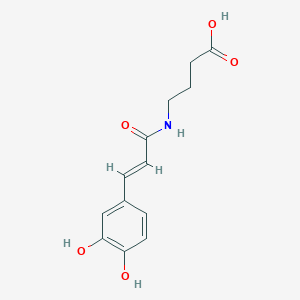

N-Caffeoyl-4-aminobutyric acid: is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . It is a derivative of gamma-aminobutyric acid (GABA) conjugated with caffeic acid. This compound is known for its presence in certain plant species, particularly in tobacco plants, where it acts as a flower-specific metabolite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Caffeoyl-4-aminobutyric acid involves the conjugation of caffeic acid with gamma-aminobutyric acid. One common method includes the use of hydroxycinnamoylputrescine as an intermediate. The reaction typically involves the following steps:

Hydroxycinnamoylation: Caffeic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Conjugation: The activated caffeic acid is then reacted with gamma-aminobutyric acid under mild conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced purification techniques such as preparative chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: N-Caffeoyl-4-aminobutyric acid can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of N-substituted derivatives.

Applications De Recherche Scientifique

N-Caffeoyl-4-aminobutyric acid has several scientific research applications:

Chemistry: Used as a model compound to study the conjugation of phenolic acids with amino acids.

Biology: Investigated for its role in plant metabolism and stress responses.

Medicine: Explored for its potential antioxidant and neuroprotective properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mécanisme D'action

The mechanism of action of N-Caffeoyl-4-aminobutyric acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenolic hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Neuroprotective Effects: The gamma-aminobutyric acid moiety can modulate neurotransmitter activity, potentially offering neuroprotection

Comparaison Avec Des Composés Similaires

Caffeoylputrescine: Another conjugate of caffeic acid, but with putrescine instead of gamma-aminobutyric acid.

Caffeoyltyramine: A conjugate of caffeic acid with tyramine.

Feruloyl-4-aminobutyric acid: Similar structure but with ferulic acid instead of caffeic acid.

Uniqueness: N-Caffeoyl-4-aminobutyric acid is unique due to its specific conjugation with gamma-aminobutyric acid, which imparts distinct biological activities, particularly in plant metabolism and potential neuroprotective effects .

Activité Biologique

N-Caffeoyl-4-aminobutyric acid (NCABA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neurobiology and antioxidant research. This article delves into the biological activity of NCABA, exploring its mechanisms, effects, and applications through a synthesis of relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its molecular formula and a molecular weight of approximately 265.26 g/mol. The compound is formed by the conjugation of caffeic acid with gamma-aminobutyric acid (GABA), a well-known neurotransmitter. The synthesis typically involves:

- Activation of Caffeic Acid : Caffeic acid is activated using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

- Conjugation : The activated caffeic acid is then reacted with GABA under mild conditions to yield NCABA.

Neuroprotective Effects

Research indicates that NCABA exhibits significant neuroprotective properties, primarily through its interaction with GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability throughout the nervous system. NCABA's structural similarity to GABA suggests that it may enhance GABAergic activity, potentially leading to:

- Anxiolytic Effects : Studies suggest that NCABA may exhibit anxiolytic properties, helping to reduce anxiety levels by modulating neurotransmission in the central nervous system.

- Neuroprotection : The compound may protect against neurodegenerative processes by reducing oxidative stress and inflammation in neuronal tissues.

Antioxidant Activity

The caffeoyl moiety in NCABA contributes to its antioxidant capabilities. Compounds with phenolic structures are known for their ability to scavenge free radicals, thereby mitigating oxidative stress. Key findings include:

- Free Radical Scavenging : NCABA has demonstrated the ability to scavenge various reactive oxygen species (ROS), which can lead to cellular damage if not neutralized.

- Oxidative Stress Reduction : By reducing oxidative stress, NCABA may help protect cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Comparative Analysis

To better understand NCABA's unique properties, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Oleoyl-4-Aminobutyric Acid | Contains an oleoyl group instead of caffeoyl | Known for effects on lipid metabolism |

| Caffeic Acid | A simple phenolic compound without amino groups | Strong antioxidant properties |

| Gamma-Aminobutyric Acid | Basic structure without caffeoyl modification | Primary inhibitory neurotransmitter in CNS |

| N-Caffeoyl-GABA | Similar structure with caffeoyl modification | Potential anxiolytic effects |

NCABA stands out due to its dual functionality as both a neurotransmitter modulator and an antioxidant, making it unique among these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of NCABA:

- Tobacco Plant Studies : Initial research identified NCABA as a metabolite in cultured tobacco cells, suggesting its role in plant metabolism and stress responses . The concentration was notably higher in flower buds compared to other tissues.

- Neuroprotective Research : Experimental models involving rats have shown that compounds similar to NCABA can improve cognitive function and memory retention under conditions of induced oxidative stress . These findings support the potential for NCABA as a therapeutic agent in neurodegenerative diseases.

- Antioxidant Efficacy : In vitro assays have demonstrated that NCABA effectively reduces oxidative damage in cellular models, indicating its potential utility in developing nutraceuticals aimed at combating oxidative stress-related conditions .

Future Directions

The exploration of this compound is still in its early stages, but several avenues for future research are promising:

- Clinical Trials : Further investigation into its efficacy as a neuroprotective agent through clinical trials could validate its therapeutic potential.

- Mechanistic Studies : Understanding the precise mechanisms through which NCABA interacts with GABA receptors and exerts antioxidant effects will be crucial for developing targeted therapies.

- Applications in Agriculture : Given its role in plant metabolism, NCABA could be explored for its potential benefits in agricultural practices, particularly in enhancing plant resilience against environmental stresses.

Propriétés

IUPAC Name |

4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-5-3-9(8-11(10)16)4-6-12(17)14-7-1-2-13(18)19/h3-6,8,15-16H,1-2,7H2,(H,14,17)(H,18,19)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLVNNKAVDBBNU-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110882-10-5 | |

| Record name | N-Caffeoyl-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.